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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical and physical
properties of 4-Amino-2,3-diiodophenol. Due to the limited availability of experimental data for
this specific compound in publicly accessible databases and scientific literature, this guide also
provides information on structurally similar compounds to offer comparative insights. The
calculated molecular weight and a summary of key chemical data are presented. This
document is intended to support researchers and scientists in the fields of medicinal chemistry,

pharmacology, and materials science.

Chemical and Physical Properties

While specific experimental data for 4-Amino-2,3-diiodophenol is not readily available, its
fundamental chemical properties can be calculated based on its molecular structure. The
primary quantitative data is summarized in the table below. For comparative purposes, data for
the related, but distinct, compound 4-Amino-2,3-dichlorophenol is also included.
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. . 4-Amino-2,3-
4-Amino-2,3-diiodophenol .
Property dichlorophenol

(Calculated) .
(Experimental)

Molecular Formula CeHsl2NO CeHsCI2NO[1][2]

Molecular Weight 360.92 g/mol 178.01 g/mol [1]

IUPAC Name 4-amino-2,3-diiodophenol 4-amino-2,3-dichlorophenol[1]
CAS Number Not available 39183-17-0[1]

SMILES Nclcc(l)c(l)c(O)cl C1=CC(=C(C(=C1N)CI)CIOI1]

Logical Relationship of Structural Analogs

The following diagram illustrates the structural relationship between the target compound, 4-
Amino-2,3-diiodophenol, and a known, structurally similar compound, 4-Amino-2,3-
dichlorophenol. This visualization helps in understanding the substitution pattern on the phenol

(Aminophenol Core)

Halogen Substitution at C2 and C3

ring.

lodine Chlorine

( ) )

Click to download full resolution via product page

Structural relationship of 4-Amino-2,3-diiodophenol.
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General Experimental Workflow for Synthesis
(Hypothetical)

As no specific synthesis protocols for 4-Amino-2,3-diiodophenol were found, a generalized
hypothetical workflow for the synthesis of a di-iodinated aminophenol is presented below. This
serves as a conceptual guide for researchers aiming to develop a synthetic route.

Purification of
Di-iodinated Intermediate

Deprotection of
Amino Group

lodination Reaction
(e.g., with |2 and a base)

Starting Material Protection of Final Product:
(e.g., 4-Aminophenol) Amino Group 4-Amino-2,3-diiodophenol

Click to download full resolution via product page

Hypothetical synthesis workflow for 4-Amino-2,3-diiodophenol.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for 4-Amino-2,3-diiodophenol are not available in the
reviewed literature. However, the following are general methodologies that would likely be
employed for the synthesis and characterization of such a compound, based on standard

organic chemistry practices.
4.1. General Synthesis of Halogenated Aminophenols
e Objective: To introduce two iodine atoms onto the phenol ring of an aminophenol precursor.
e Materials:
o Starting Material (e.g., 4-Aminophenol)

Protecting Agent (e.g., Acetic Anhydride)

[¢]

lodinating Agent (e.g., lodine monochloride, N-lodosuccinimide)

[e]

o

Solvent (e.g., Acetic Acid, Dichloromethane)

[¢]

Base (e.g., Sodium Bicarbonate, Pyridine)
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o Acid for deprotection (e.g., Hydrochloric Acid)

e Protocol:

4.2.

Protection: The amino group of the starting aminophenol is first protected to prevent side
reactions during iodination. This is typically achieved by acetylation with acetic anhydride.

lodination: The protected aminophenol is dissolved in a suitable solvent, and the iodinating
agent is added portion-wise at a controlled temperature. The reaction is monitored by Thin
Layer Chromatography (TLC).

Work-up: Once the reaction is complete, the mixture is quenched, and the organic product
is extracted. The organic layer is washed, dried, and the solvent is removed under
reduced pressure.

Purification: The crude product is purified using column chromatography or
recrystallization.

Deprotection: The protecting group is removed by acid or base hydrolysis to yield the final
di-iodinated aminophenol.

Characterization: The structure and purity of the final compound are confirmed using
techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

o Objective: To determine the purity of the synthesized 4-Amino-2,3-diiodophenol.

e |nstrumentation:

o HPLC system with a UV detector

o C18 reverse-phase column

» Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid)

and an organic solvent (e.g., acetonitrile or methanol).
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e Protocol:
o A standard solution of the purified compound is prepared in a suitable solvent.
o The sample is injected into the HPLC system.

o The chromatogram is recorded, and the peak area of the main component is used to

calculate the purity.

Disclaimer: The information provided in this document is based on calculated data and general
chemical principles, as direct experimental data for 4-Amino-2,3-diiodophenol is not readily
available. The hypothetical experimental protocols are for informational purposes only and
should be adapted and optimized by qualified researchers. Appropriate safety precautions
should be taken when handling all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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